5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-Methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with methoxyphenyl, phenyl, and trimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl, phenyl, and trimethoxybenzoyl groups can be achieved through various substitution reactions. For instance, the methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the trimethoxybenzoyl group can be added through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the trimethoxybenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, particularly due to the presence of the trimethoxybenzoyl group, which is known for its bioactivity.
Biological Studies: It can be used to study the inhibition of enzymes such as tubulin and heat shock proteins, which are targets in cancer therapy.
Chemical Research: The compound serves as a model for studying the reactivity of substituted pyrazoles and their derivatives.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as tubulin and heat shock proteins. The trimethoxybenzoyl group facilitates binding to these proteins, inhibiting their function and leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also targets tubulin.
Podophyllotoxin: Used in the treatment of genital warts, shares structural similarities with the trimethoxybenzoyl group.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole lies in its combination of substituents, which confer a distinct set of chemical and biological properties. The presence of both methoxyphenyl and trimethoxybenzoyl groups enhances its potential bioactivity and specificity for certain molecular targets.
Properties
Molecular Formula |
C26H26N2O5 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H26N2O5/c1-30-20-12-10-18(11-13-20)22-16-21(17-8-6-5-7-9-17)27-28(22)26(29)19-14-23(31-2)25(33-4)24(15-19)32-3/h5-15,22H,16H2,1-4H3 |
InChI Key |
JKWQIZONLKQHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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